molecular formula C12H15NO4S B599082 2-(Methylsulfonyl)-4-morpholinobenzaldehyde CAS No. 1197193-29-5

2-(Methylsulfonyl)-4-morpholinobenzaldehyde

Cat. No. B599082
CAS RN: 1197193-29-5
M. Wt: 269.315
InChI Key: PFUGBZLMKRXOIV-UHFFFAOYSA-N
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Description

The compound “2-(Methylsulfonyl)-4-morpholinobenzaldehyde” is a complex organic molecule. It likely contains a morpholine ring, which is a common feature in many pharmaceuticals, and a methylsulfonyl group, which is a sulfur-containing group often found in various organic compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 2-(Methylsulfonyl)ethanol, can be synthesized from epoxyethane and methanesulfonyl chloride with zinc in ethanol .

Scientific Research Applications

Antimicrobial Activity Modulation

Research has shown that compounds structurally related to 2-(Methylsulfonyl)-4-morpholinobenzaldehyde, such as 4-(Phenylsulfonyl) morpholine, exhibit antimicrobial and modulating activity against standard and multi-resistant strains of various bacteria and fungi. These findings suggest potential applications in enhancing the effectiveness of antibiotics against resistant microorganisms (Oliveira et al., 2015).

Synthesis and Chemical Reactions

The compound has been involved in the synthesis of various chemical structures, indicating its versatility in organic synthesis. For instance, studies report the efficient and general protocol for the dehydrative synthesis of vinylsulfones and vinylsulfonamides, highlighting its role in the production of compounds with wide biological activities (Kharkov University Bulletin Chemical Series, 2020). Additionally, its derivatives have been used in Swern oxidation, a method for converting alcohols to aldehydes or ketones under mild conditions, showcasing its utility in modifying bioactive molecules (Ye et al., 2016).

Drug Metabolism

A biaryl-bis-sulfonamide derivative, closely related to 2-(Methylsulfonyl)-4-morpholinobenzaldehyde, was studied for its metabolization by Actinoplanes missouriensis, providing insights into its potential pharmacokinetic properties and its metabolites' structural characterization. This study underscores the compound's relevance in the development of new drugs and the investigation of their metabolic pathways (Zmijewski et al., 2006).

Inhibitory Effects on Enzymes

Compounds with morpholine and sulfonamide groups have shown inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential therapeutic applications in conditions where modulation of these enzymes is beneficial (Supuran et al., 2013).

Future Directions

While specific future directions for “2-(Methylsulfonyl)-4-morpholinobenzaldehyde” are not available, research into similar compounds suggests potential applications in the development of new antibacterial agents .

properties

IUPAC Name

2-methylsulfonyl-4-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-18(15,16)12-8-11(3-2-10(12)9-14)13-4-6-17-7-5-13/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUGBZLMKRXOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)N2CCOCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693893
Record name 2-(Methanesulfonyl)-4-(morpholin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfonyl)-4-morpholinobenzaldehyde

CAS RN

1197193-29-5
Record name 2-(Methanesulfonyl)-4-(morpholin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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